methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl carboxylate group at position 2 and a bulky pivalamido (tert-butyl carboxamide) substituent at position 6.
Properties
IUPAC Name |
methyl 7-(2,2-dimethylpropanoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)14(19)17-13-6-5-11-7-8-18(15(20)21-4)10-12(11)9-13/h5-6,9H,7-8,10H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBKKIFPPWNKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
Introduction of the Pivalamido Group: This step involves the acylation of the amine group with pivaloyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the dihydroisoquinoline to an isoquinoline.
Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can modify the ester or amide groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products depend on the specific reactions but might include oxidized isoquinolines, reduced alcohol derivatives, or substituted amides and esters.
Scientific Research Applications
Methyl 7-pivalamido-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used in various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its biological activity and potential as a drug candidate.
Medicine: Investigating its pharmacological properties and therapeutic potential.
Industry: Potential use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Effects at Position 7
The 7-position of tetrahydroisoquinoline derivatives is a key site for functional group modifications, influencing reactivity, yield, and biological activity.
Table 1: Comparison of 7-Substituted Tetrahydroisoquinoline Derivatives
Key Observations :
- Pivalamido vs. Hydroxyl/Acetyl Groups : The pivalamido group’s steric bulk and amide functionality contrast with hydroxyl or acetyl groups, which are smaller and more polar. This difference may influence solubility, metabolic stability, and synthetic accessibility. For instance, tert-butyl hydroxy derivatives (e.g., CAS 188576-49-0) are intermediates for further modifications, while pivalamido groups may resist enzymatic degradation .
- Aromatic vs. Aliphatic Substituents : Compounds like 7-(naphthalen-2-ylmethyl)-derivatives exhibit lower yields (40%) due to steric challenges in synthesis, suggesting that the pivalamido group might similarly require optimized coupling conditions .
Ester Group Variations at Position 2
The choice of ester at position 2 (methyl, ethyl, or tert-butyl) impacts lipophilicity and hydrolytic stability.
Table 2: Ester Group Comparisons
Key Observations :
- Methyl vs. tert-Butyl Esters : Methyl esters (e.g., in and ) are more labile under basic or enzymatic conditions compared to tert-butyl esters, which are often used as protecting groups .
- Yield Trends : Ethyl esters (82% yield in ) demonstrate higher synthetic efficiency than tert-butyl derivatives, possibly due to milder reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
